The compound 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. It incorporates a variety of functional groups that may influence its biological activity and therapeutic potential.
This compound can be synthesized through various chemical reactions involving key intermediates, including 3,5-dimethyl-1H-pyrazole and trifluoromethoxy phenyl derivatives. It is cataloged under different identifiers, including CAS Number 1706447-04-2, and can be sourced from chemical suppliers such as Sigma-Aldrich and Molport .
The compound belongs to the class of piperidine carboxamides and features multiple heterocyclic structures, including pyridazine and pyrazole rings. Its unique structure suggests potential use in pharmaceutical applications, particularly in the development of drugs targeting neurological or psychiatric disorders.
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
Reagents such as trifluoromethoxy phenyl derivatives are introduced via nucleophilic substitution reactions. Conditions such as temperature, solvent choice (e.g., DMF or DMSO), and time are crucial for optimizing yield and purity.
The molecular formula of the compound is , with a molecular weight of approximately 414.47 g/mol. The structure features:
The compound's InChI key is provided for database searches: InChI=1S/C22H22N6O2F3/c1-14(2)18-17(19(24)25)20(29-18)21(30)31-15-8-6-5-7-9-15/h5-9,14H,6-8H2,1-4H3,(H,24,25)
.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to prevent degradation of sensitive groups. Analytical techniques such as HPLC or NMR spectroscopy are employed to monitor reaction progress and product purity .
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems or inhibition of specific enzymes relevant to psychiatric disorders. The presence of trifluoromethoxy groups often enhances binding affinity to target receptors.
Studies on similar compounds suggest that modifications at the piperidine or pyrazole positions can significantly alter pharmacodynamics and pharmacokinetics, influencing therapeutic outcomes .
The compound is expected to be a solid at room temperature, with a melting point that can vary based on purity and crystalline form. Solubility studies indicate it may have moderate solubility in organic solvents like DMSO but limited solubility in water.
Key chemical properties include:
Relevant data from suppliers indicate that it has a purity level exceeding 95% upon synthesis .
This compound has potential applications in drug development for treating conditions such as anxiety disorders, depression, or other neurological conditions due to its structural similarities with known psychoactive compounds. Its unique trifluoromethoxy group may also enhance metabolic stability and bioavailability.
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2